molecular formula C3H7BrClF2N B1437187 3-Bromo-3,3-difluoropropylamine hydrochloride CAS No. 234096-29-8

3-Bromo-3,3-difluoropropylamine hydrochloride

Cat. No.: B1437187
CAS No.: 234096-29-8
M. Wt: 210.45 g/mol
InChI Key: NMIMZKDLACSYMC-UHFFFAOYSA-N
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Description

3-Bromo-3,3-difluoropropylamine hydrochloride is a chemical compound with the molecular formula C3H7BrClF2N and a molecular weight of 210.45 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes bromine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3,3-difluoropropylamine hydrochloride typically involves the reaction of 3-bromo-3,3-difluoropropylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 3-Bromo-3,3-difluoropropylamine

    Reagent: Hydrochloric acid

    Conditions: Controlled temperature, solvent (e.g., ethanol or water)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques to ensure high yield and purity. The process generally follows the same synthetic route but is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,3-difluoropropylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Addition Reactions: The fluorine atoms can be involved in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Addition Reactions: Electrophiles like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the bromine atom is replaced by another functional group.

Scientific Research Applications

3-Bromo-3,3-difluoropropylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-3,3-difluoropropylamine hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products. The compound can interact with enzymes and proteins, leading to modifications that are useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3,3-difluoropropane: Similar structure but lacks the amine group.

    3-Bromo-3,3-difluoropropylamine: The base compound without the hydrochloride.

    3-Chloro-3,3-difluoropropylamine hydrochloride: Similar but with chlorine instead of bromine.

Uniqueness

3-Bromo-3,3-difluoropropylamine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

3-bromo-3,3-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMZKDLACSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660134
Record name 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-29-8
Record name 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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